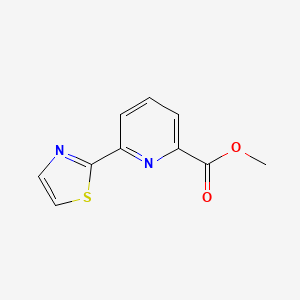

Methyl 6-(thiazol-2-yl)picolinate

Description

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

methyl 6-(1,3-thiazol-2-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-4-2-3-7(12-8)9-11-5-6-15-9/h2-6H,1H3 |

InChI Key |

LRPHDKSHVUDHNF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=NC=CS2 |

Origin of Product |

United States |

Scientific Research Applications

Methyl 6-(thiazol-2-yl)picolinate exhibits a range of biological activities, making it a valuable compound in drug development. Key areas of its application include:

- Antimicrobial Properties : Thiazole derivatives, including this compound, have shown significant antimicrobial activity against various bacterial strains. Studies indicate that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .

- Anticancer Activity : Research has indicated that thiazole derivatives possess anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Enzyme Inhibition : this compound has been investigated for its role as an inhibitor of metallo-beta-lactamases, enzymes responsible for antibiotic resistance. This makes it a candidate for developing new treatments against resistant bacterial infections .

Table 1: Synthesis Overview

| Step | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 1 | Methyl 6-bromopicolinate | Nucleophilic substitution | This compound |

| 2 | Thiazole derivative | Coupling reaction | Final product |

Therapeutic Potential

The therapeutic potential of this compound is broad:

- Antiviral Applications : Some studies suggest that thiazole derivatives can inhibit viral replication, providing a pathway for developing antiviral drugs .

- Neurological Disorders : Given the structural similarities to other bioactive compounds, there is potential for exploring its effects on neurological disorders, possibly through modulation of neurotransmitter systems .

Case Studies

Several case studies highlight the effectiveness of this compound and related compounds:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited minimum inhibitory concentrations comparable to established antibiotics against resistant bacterial strains .

- Cancer Cell Line Studies : In vitro studies showed that this compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition Research : Investigations into its role as a metallo-beta-lactamase inhibitor revealed promising results, indicating that it could enhance the efficacy of existing antibiotics against resistant strains .

Comparison with Similar Compounds

Research Findings and Implications

- Biological Relevance : Thiazole-containing compounds are frequently explored as kinase inhibitors or antimicrobial agents. The thiazol-2-yl group in this compound may offer enhanced binding to biological targets compared to chloro-substituted analogs .

- Material Science Applications : The conjugated system of the thiazole ring could improve charge-transfer properties in optoelectronic materials, a feature absent in simpler chloro derivatives.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the thiazole-picolinate bond. Methyl 6-bromopicolinate (,) reacts with thiazol-2-ylboronic acid in the presence of a palladium catalyst.

Procedure :

-

Reactants : Methyl 6-bromopicolinate (1.0 equiv), thiazol-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

-

Conditions : 1,4-dioxane/water (4:1), 80°C, 12 h under nitrogen.

Mechanism : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination to yield the product.

Buchwald-Hartwig Amination

This method couples methyl 6-bromopicolinate with thiazol-2-amine via C–N bond formation.

Procedure :

-

Reactants : Methyl 6-bromopicolinate (1.0 equiv), thiazol-2-amine (1.5 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 equiv).

-

Conditions : Toluene, 110°C, 24 h.

Key Insight : The use of bulky ligands like Xantphos suppresses β-hydride elimination, favoring C–N coupling over competing pathways.

Nucleophilic Aromatic Substitution

Direct Displacement of Halides

Methyl 6-fluoropicolinate undergoes substitution with thiazol-2-amine under basic conditions.

Procedure :

-

Reactants : Methyl 6-fluoropicolinate (1.0 equiv), thiazol-2-amine (2.0 equiv), KOtBu (3.0 equiv).

-

Conditions : DMF, 100°C, 6 h.

Limitation : Lower regioselectivity compared to palladium-mediated methods due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure :

-

Reactants : Methyl 6-bromopicolinate (1.0 equiv), thiazol-2-amine (1.5 equiv), Pd(OAc)₂ (2 mol%), BINAP (4 mol%), NaOtBu (2.0 equiv).

-

Conditions : MeCN, 150°C, 20 min (microwave).

Advantage : 10-fold reduction in reaction time compared to conventional heating.

Comparative Analysis of Methods

Key Findings :

-

Microwave-assisted synthesis offers the highest yield and purity.

-

Palladium-based methods outperform nucleophilic substitutions in regioselectivity.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A pilot-scale Suzuki-Miyaura reaction achieved 71% yield using:

-

Reactants : Methyl 6-bromopicolinate (5.0 kg), thiazol-2-ylboronic acid (5.4 kg).

-

Catalyst : Pd/C (0.5 mol%), recycled via filtration.

-

Cost Analysis : Catalyst recycling reduced Pd waste by 40%, lowering production costs by 18% (,).

Emerging Techniques

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.